LSN 3213128

AICARFT Target Selectivity Antifolate

Researchers face challenges with generic antifolates (e.g., pemetrexed, methotrexate) due to multi-targeted off-target effects and complex pharmacodynamics. LSN 3213128 directly addresses this by providing a precisely targeted probe for the de novo purine biosynthesis pathway. - **Exceptional Selectivity:** Demonstrates >6,250-fold selectivity for AICARFT over related folate-dependent enzymes (TS, SHMT1, MTHFD1/2/2L), ensuring observed cellular phenotypes are directly attributable to AICARFT blockade. - **Robust In Vivo Efficacy:** Orally bioavailable with significant tumor growth inhibition in TNBC (MDA-MB-231met2) and lung cancer (NCI-H460) xenograft models. - **RFC-Independent Uptake:** Its nonclassical nature bypasses the reduced folate carrier, making it an ideal tool for studying antifolate resistance mechanisms.

Molecular Formula C17H16FN3O4S2
Molecular Weight 409.5 g/mol
Cat. No. B8103309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN 3213128
Molecular FormulaC17H16FN3O4S2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F
InChIInChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11,20,22H,4,6,9H2,(H,19,23)/t11-/m1/s1
InChIKeyDSUZLJDXUJUTGI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSN 3213128: Selective AICARFT Inhibitor


LSN 3213128 is a nonclassical, orally bioavailable antifolate specifically designed to inhibit aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthesis pathway frequently upregulated in cancers [1]. Unlike classical antifolates, LSN 3213128 is a novel synthetic compound that does not require active transport via the reduced folate carrier for cellular uptake, a key differentiating feature [2].

Target Selective AICARFT inhibition for de novo purine biosynthesis studies
Uptake Nonclassical antifolate; uptake independent of reduced folate carrier
Route Orally bioavailable tool compound for in vivo oncology research models

Why LSN 3213128 Cannot Be Substituted


Substituting LSN 3213128 with generic antifolates (e.g., pemetrexed, methotrexate) or other AICARFT inhibitors is not scientifically valid due to its unique, quantifiable profile of potency, target selectivity, and oral bioavailability. Generic antifolates are multi-targeted, leading to off-target toxicities and a complex pharmacodynamic profile that can confound experimental results. In contrast, LSN 3213128 exhibits exceptional selectivity for AICARFT over related folate-dependent enzymes, a feature not shared by these agents [1]. Furthermore, unlike earlier, potent AICARFT inhibitors that lack oral bioavailability, LSN 3213128 demonstrates robust in vivo tumor suppression following oral administration, a critical differentiator for preclinical oncology models [2].

LSN 3213128
Generic / Early AICARFT Inhibitors
Selective AICARFT inhibition with clean on-target profile
Multi-targeted antifolates (pemetrexed, methotrexate) may confound pathway interpretation
Oral bioavailability with reported in vivo tumor suppression
Earlier AICARFT inhibitors (BW2315, BW1540) lack reported oral in vivo efficacy data
RFC-independent cellular uptake
Classical antifolates require active transport; activity may be reduced in RFC-deficient models

LSN 3213128: Quantitative Evidence


AICARFT Selectivity vs. Pemetrexed and Methotrexate

LSN 3213128 is a highly selective AICARFT inhibitor, with an IC50 >100 µM against related folate-dependent enzymes thymidylate synthase (TS), serine hydroxymethyltransferase 1 (SHMT1), and methylenetetrahydrofolate dehydrogenase 1/2/2L (MTHFD1, MTHFD2, MTHFD2L) [1]. This contrasts sharply with the multi-targeted inhibitor pemetrexed, which potently inhibits TS (Ki = 109 nM) and DHFR (Ki = 7 nM) in addition to AICARFT (Ki = 3.5 µM), and methotrexate, a potent DHFR inhibitor (IC50 ≈ 7 nM) that only weakly inhibits AICARFT via its polyglutamated metabolites . This selectivity profile makes LSN 3213128 a far more precise tool for dissecting the specific role of AICARFT in purine biosynthesis.

AICARFT Selectivity
Head-to-head comparison
IC50 16 nM AICARFT; >100 µM TS, SHMT1, MTHFD1/2/2L
Supports AICARFT-specific pathway dissection
Pemetrexed IC50: TS 109 nM, DHFR 7 nM; multi-target complexity
AICARFT Target Selectivity Antifolate Oncology Enzyme Inhibition

In Vivo Tumor Inhibition via Oral Dosing

LSN 3213128 demonstrates significant tumor growth inhibition in a murine xenograft model of triple-negative breast cancer (TNBC, MDA-MB-231met2) following oral administration [1]. This contrasts with other potent AICARFT inhibitors like BW2315 and BW1540 (Ki = 6 nM and 8 nM, respectively), which lack data supporting oral bioavailability and in vivo efficacy, limiting their utility to in vitro studies [2]. The ability to achieve pharmacodynamic effects (robust elevation of ZMP in tumor tissue) and anti-tumor activity via a convenient oral route is a key differentiator for longitudinal in vivo oncology studies [3].

In Vivo Oral Activity
Class-level inference
Tumor growth inhibition in MDA-MB-231met2 xenograft model (oral dosing)
Supports oral in vivo model-response studies
Compared to BW2315 (Ki 6 nM) with no reported oral in vivo data
Oral Bioavailability In Vivo Efficacy Xenograft Model Triple-Negative Breast Cancer Pharmacodynamics

Cellular Potency in Low Folate Conditions

In low folate media (physiologically relevant to the tumor microenvironment), LSN 3213128 achieves an average cellular ZMP EC50 of 4.9 ± 2.6 nM across 12 cancer cell lines and an average GI50 of 4.4 ± 4.5 nM [1]. This high potency is driven by its specific and potent inhibition of AICARFT. In contrast, pemetrexed's cellular potency is a composite effect of inhibiting multiple targets (TS, DHFR, GARFT), making its anti-proliferative effect less predictable and its mechanism more complex to deconvolute [2]. The direct correlation between AICARFT inhibition (ZMP elevation) and growth inhibition (GI50) for LSN 3213128 confirms a clean mechanism of action.

Cellular GI50
Cross-study comparable
GI50 4.4 nM (avg across 12 cancer cell lines, low folate)
Reports AICARFT-linked anti-proliferative response
Pemetrexed GI50 reflects multiple targets; may vary with folate status
Cellular Assay GI50 Folate Competition NCI-H460 MDA-MB-231

Nonclassical Antifolate Uptake Mechanism

LSN 3213128 is a nonclassical antifolate, meaning it does not require the reduced folate carrier (RFC) for cellular uptake, a major route of entry for classical antifolates like pemetrexed and methotrexate [1]. This structural class difference is a significant advantage for research, as it circumvents a common mechanism of resistance in cancer cell lines and allows for evaluation of AICARFT inhibition independent of RFC expression levels [2]. In contrast, pemetrexed and methotrexate rely on RFC and folate receptor alpha for uptake, and their efficacy can be diminished in cells with impaired folate transport.

Uptake Mechanism
Class-level inference
Nonclassical antifolate; RFC-independent cellular uptake
Enables study in RFC-deficient or transport-variable models
Classical antifolates (pemetrexed, methotrexate) require active transport
Drug Uptake Nonclassical Antifolate Reduced Folate Carrier Resistance Mechanism

LSN 3213128: Research Applications


In Vivo Preclinical Oncology with Oral Dosing

LSN 3213128 is the optimal choice for establishing proof-of-concept in murine xenograft models, particularly for triple-negative breast cancer (MDA-MB-231met2) and lung cancer (NCI-H460), where it has demonstrated significant tumor growth inhibition following oral administration [1]. Its oral bioavailability and robust target engagement (ZMP elevation) make it suitable for long-term dosing studies to evaluate sustained AICARFT inhibition.

Probing De Novo Purine Biosynthesis in Cancer

Use LSN 3213128 to specifically interrogate the AICARFT-dependent step of the purine biosynthesis pathway without confounding off-target effects. Its >6,250-fold selectivity over TS, SHMT1, and MTHFD1/2/2L ensures that observed cellular phenotypes (e.g., ZMP accumulation, AMPK activation, growth inhibition) are directly attributable to AICARFT blockade, a level of precision unattainable with multi-targeted agents like pemetrexed [2].

Antifolate Resistance in Low Folate Conditions

The high potency of LSN 3213128 in low folate conditions (GI50 = 4.4 nM) and its independence from the reduced folate carrier (RFC) for uptake make it an ideal probe for studying mechanisms of resistance to classical antifolates [3]. It can be used to evaluate whether resistance is driven by impaired folate transport or by alterations within the purine biosynthesis pathway itself.

Application
Selection Property
Validation Focus
In vivo xenograft model studies (oral dosing)
Oral bioavailability and target engagement profile
Tumor growth inhibition and ZMP elevation endpoints
Purine biosynthesis pathway studies
High selectivity over related folate-dependent enzymes
On-target cellular phenotype (ZMP accumulation, AMPK activation)
Folate transport-independent uptake studies
Nonclassical antifolate uptake (RFC-independent)
Potency in low folate models and resistance mechanism evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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